SR 58611A hydrochloride SR 58611A hydrochloride Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 121524-09-2
VCID: VC0004795
InChI: InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
SMILES: CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Molecular Formula: C22H26ClNO4 • HCl
Molecular Weight: 440.4 g/mol

SR 58611A hydrochloride

CAS No.: 121524-09-2

Inhibitors

VCID: VC0004795

Molecular Formula: C22H26ClNO4 • HCl

Molecular Weight: 440.4 g/mol

SR 58611A hydrochloride - 121524-09-2

CAS No. 121524-09-2
Product Name SR 58611A hydrochloride
Molecular Formula C22H26ClNO4 • HCl
Molecular Weight 440.4 g/mol
IUPAC Name ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
Standard InChI InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1
Standard InChIKey NQIZCDQCNYCVAS-RQBPZYBGSA-N
Isomeric SMILES CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl
SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Canonical SMILES CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl
Appearance Assay:≥98%A crystalline solid
Description Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
Synonyms [[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydro-2-naphthalenyl]ox]yacetic acid ethyl ester hydrochloride
PubChem Compound 121888
Last Modified Nov 11 2021
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